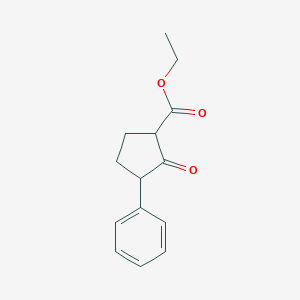

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

Übersicht

Beschreibung

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is an organic compound with the molecular formula C14H16O3. It is a white crystalline powder with a melting point of 70-72°C. This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a phenyl group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate typically involves the reaction of cyclopentanone with phenylacetic acid in the presence of a catalyst, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate serves as a versatile building block in organic synthesis. It can undergo various transformations to yield complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions

- Enamine/Carbene Cascade Catalysis :

- Nazarov Cyclization :

Medicinal Chemistry

Recent studies have indicated that this compound exhibits biological activities that may be harnessed for therapeutic purposes.

Case Studies

- Alzheimer's Disease Research :

- Anticancer Activity :

- Preliminary investigations have suggested that derivatives of this compound possess anticancer properties, making it a candidate for further exploration in cancer therapeutics.

Material Science Applications

This compound has also found applications in material science, particularly as a precursor for polymers and advanced materials.

Polymer Synthesis

The compound can be polymerized to create materials with desirable mechanical and thermal properties. It is particularly useful in developing specialty polymers that require specific functional groups for enhanced performance.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Involved in enamine/carbene reactions |

| Medicinal Chemistry | Potential therapeutic agent | Reduces beta-amyloid production |

| Material Science | Precursor for specialty polymers | Enhances mechanical properties |

Wirkmechanismus

The mechanism of action of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate can be compared with similar compounds such as:

Ethyl 2-oxocyclopentanecarboxylate: Lacks the phenyl group, making it less bulky and potentially less active in certain reactions.

Phenylacetic acid derivatives: These compounds have similar phenyl and carboxylate groups but differ in the ring structure, affecting their reactivity and applications.

Cyclopentanone derivatives: These compounds share the cyclopentanone ring but differ in the substituents, leading to variations in their chemical behavior and uses.

This compound stands out due to its unique combination of a cyclopentanone ring, phenyl group, and ethyl ester group, which confer specific chemical properties and reactivity.

Biologische Aktivität

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate (CAS No. 312312-75-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on neuroprotection, anti-inflammatory properties, and its potential role in Alzheimer's disease treatment.

- Molecular Formula : C₁₄H₁₆O₃

- Molecular Weight : 232.27 g/mol

- Structure : The compound features a cyclopentanecarboxylate core with a phenyl group and a ketone functional group, which may contribute to its biological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In particular, it has been evaluated for its ability to mitigate oxidative stress in neuronal cells.

- Case Study : In a model using Drosophila melanogaster, the compound demonstrated significant neuroprotective effects under oxidative stress conditions induced by hydrogen peroxide. The time to synaptic failure at the neuromuscular junction was extended, indicating enhanced synaptic function and neuroprotection at picomolar concentrations .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers.

- Research Findings : In vitro studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response . This activity could be beneficial in managing conditions characterized by chronic inflammation.

Alzheimer's Disease Potential

The compound's mechanism of action has been linked to the inhibition of beta-secretase (BACE), an enzyme involved in the production of beta-amyloid plaques associated with Alzheimer's disease.

- Mechanism : this compound acts as an inhibitor of BACE, thereby reducing the formation of amyloid-beta peptides. This effect was demonstrated in cellular assays where the compound significantly lowered beta-amyloid levels .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441780 | |

| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312312-75-7 | |

| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.